3-{(E)-[1-(1,3-thiazol-2-yl)-1H-pyrrol-2-yl]methylidene}-1,3-dihydro-2H-indol-2-one
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Overview
Description
3-{(E)-[1-(1,3-thiazol-2-yl)-1H-pyrrol-2-yl]methylidene}-1,3-dihydro-2H-indol-2-one is a complex organic compound featuring an indole core fused with a thiazole ring and a pyrrole moiety
Mechanism of Action
Target of Action
Thiazole derivatives, which this compound is a part of, have been found to exhibit a wide range of biological activities . They have been associated with antimicrobial, antiretroviral, antifungal, anticancer, antidiabetic, anti-inflammatory, anti-Alzheimer, antihypertensive, antioxidant, and hepatoprotective activities .
Mode of Action
Molecules containing a thiazole ring, when entering physiological systems, behave unpredictably and reset the system differently . These molecules may activate or stop the biochemical pathways and enzymes or stimulate or block the receptors in the biological systems .
Biochemical Pathways
It is known that thiazole derivatives can influence a variety of biochemical pathways due to their broad spectrum of biological activities .
Pharmacokinetics
The presence of a thiazole ring in a compound can influence its pharmacokinetic properties .
Result of Action
Thiazole derivatives have been associated with a wide range of biological activities, suggesting that they can have diverse molecular and cellular effects .
Action Environment
The presence of a thiazole ring in a compound can influence its stability and reactivity .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multiple steps, starting with the construction of the indole core. One common approach is the Fischer indole synthesis, which involves the cyclization of phenylhydrazine derivatives under acidic conditions. The thiazole ring can be introduced through a cyclization reaction involving thioamides and α-haloketones. The pyrrole moiety can be added through a condensation reaction with suitable precursors.
Industrial Production Methods
In an industrial setting, the synthesis of this compound would likely involve large-scale reactions using optimized conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: : Oxidation reactions can be performed using oxidizing agents such as potassium permanganate or chromic acid to introduce oxygen-containing functional groups.
Reduction: : Reduction reactions can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride to reduce specific functional groups.
Substitution: : Nucleophilic substitution reactions can be carried out using suitable nucleophiles and leaving groups.
Common Reagents and Conditions
Oxidation: : Potassium permanganate, chromic acid, hydrogen peroxide.
Reduction: : Lithium aluminum hydride, sodium borohydride, hydrogen gas with a catalyst.
Substitution: : Halides, tosylates, mesylates, strong nucleophiles.
Major Products Formed
Oxidation: : Carboxylic acids, aldehydes, ketones.
Reduction: : Alcohols, amines.
Substitution: : Amides, esters, ethers.
Scientific Research Applications
This compound has shown potential in various scientific research applications:
Chemistry: : It can be used as a building block for the synthesis of more complex molecules.
Biology: : Its biological activities include antiviral, anti-inflammatory, and anticancer properties.
Medicine: : It can be explored for the development of new therapeutic agents targeting various diseases.
Industry: : It can be used in the production of pharmaceuticals, agrochemicals, and other fine chemicals.
Comparison with Similar Compounds
This compound is unique due to its specific structural features, such as the fusion of the indole and thiazole rings. Similar compounds include other indole derivatives and thiazole-containing molecules, which may have different biological activities and applications. Some examples of similar compounds are:
Indole-3-carboxaldehyde
Thiazole-2-carboxylic acid
1-(2-thiazolyl)-2-pyrrolidinone
These compounds share structural similarities but may differ in their functional groups and biological activities.
Properties
IUPAC Name |
(3E)-3-[[1-(1,3-thiazol-2-yl)pyrrol-2-yl]methylidene]-1H-indol-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11N3OS/c20-15-13(12-5-1-2-6-14(12)18-15)10-11-4-3-8-19(11)16-17-7-9-21-16/h1-10H,(H,18,20)/b13-10+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MOUSHDYNDZGDRA-JLHYYAGUSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC3=CC=CN3C4=NC=CS4)C(=O)N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)/C(=C\C3=CC=CN3C4=NC=CS4)/C(=O)N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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